molecular formula C11H13NO2 B2731499 N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide CAS No. 1394990-49-8

N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide

Cat. No.: B2731499
CAS No.: 1394990-49-8
M. Wt: 191.23
InChI Key: MXHYFGMJAOWQDA-UHFFFAOYSA-N
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Description

N-[1-(4-Hydroxyphenyl)cyclopropyl]acetamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is identified by the CAS Number 1394990-49-8 . This compound is a cyclopropyl analog of acetaminophen (paracetamol) and is part of a novel pipeline of investigational analgesics . A key area of research for this chemical entity is the development of safer pain medications that retain therapeutic benefits without the associated hepatotoxicity (liver damage) of acetaminophen . Acetaminophen overdose is a leading cause of acute liver failure, primarily due to the metabolic formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . Early-stage research on related lipophilic acetaminophen analogs, such as this compound, suggests potential for retaining analgesic and antipyretic (fever-reducing) properties while demonstrating a lack of hepatotoxicity in preclinical models . These new chemical entities (NCEs) represent a promising, non-narcotic therapeutic strategy for pain management . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)12-11(6-7-11)9-2-4-10(14)5-3-9/h2-5,14H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHYFGMJAOWQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide typically involves the reaction of 4-hydroxybenzaldehyde with cyclopropylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound . The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of cyclopropylamine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Anti-inflammatory Properties

N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX enzymes leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Analgesic Effects

The compound has been investigated for its analgesic properties, particularly as a potential alternative to traditional analgesics like acetaminophen. Studies suggest that derivatives of this compound may retain analgesic efficacy while exhibiting reduced hepatotoxicity compared to conventional analgesics . This is particularly relevant given the growing concern over the safety profiles of widely used analgesics.

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a vital role in neurotransmission by breaking down acetylcholine, and its inhibition can be beneficial in treating conditions like Alzheimer's disease. Compounds related to this compound have shown promising inhibition constants (Ki values) in nanomolar ranges, indicating their potential as therapeutic agents for neurodegenerative diseases .

Carbonic Anhydrase Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), enzymes that are critical in various physiological processes, including respiration and acid-base balance. Inhibitors of CAs are valuable in treating conditions such as glaucoma and edema. Research indicates that certain derivatives of this compound exhibit significant inhibitory activity against different isoforms of carbonic anhydrases .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of cyclopropyl moieties and acetamide functionalities. Characterization techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to confirm the structure and purity of synthesized compounds .

Summary of Findings

This compound presents a versatile scaffold for drug development with applications ranging from anti-inflammatory and analgesic treatments to enzyme inhibition for neurodegenerative diseases. Its structural modifications can lead to compounds with enhanced therapeutic profiles and reduced side effects.

Application Mechanism Potential Benefits
Anti-inflammatoryCOX enzyme inhibitionReduced inflammation and pain
AnalgesicSimilar efficacy to acetaminophen without hepatotoxicitySafer pain management
Acetylcholinesterase InhibitionPrevents breakdown of acetylcholinePotential treatment for Alzheimer's disease
Carbonic Anhydrase InhibitionInhibits enzyme activityTreatment for glaucoma and edema

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Notes References
This compound C₁₁H₁₃NO₂ 191.23 g/mol 4-hydroxyphenyl, cyclopropane, acetamide Unknown; hypothesized analgesic potential
Paracetamol (N-(4-Hydroxyphenyl)acetamide) C₈H₉NO₂ 151.16 g/mol 4-hydroxyphenyl, acetamide Analgesic/antipyretic; inhibits COX
Cyclopropyl fentanyl C₂₃H₂₈N₂O 364.48 g/mol Cyclopropane, piperidine, phenyl Synthetic opioid; μ-opioid agonist
N-(4-Aminophenyl)-N-cyclopropylacetamide C₁₁H₁₄N₂O 190.25 g/mol 4-aminophenyl, cyclopropane, acetamide Unclear; potential CNS activity
N1-(4-Acetyl-3-hydroxyphenyl)acetamide C₁₀H₁₁NO₃ 193.20 g/mol 3-hydroxyphenyl, acetyl, acetamide Antimicrobial applications reported

Pharmacological and Toxicological Insights

  • Paracetamol : Unlike this compound, paracetamol lacks a cyclopropane ring. Its mechanism involves cyclooxygenase (COX) inhibition and interaction with the serotonergic system . The absence of cyclopropane in paracetamol may contribute to its rapid metabolism (hepatic glucuronidation/sulfation) and lower risk of bioactivation to toxic intermediates compared to cyclopropane-containing analogs.
  • Cyclopropyl fentanyl: This synthetic opioid shares a cyclopropane-carboxamide scaffold but incorporates a piperidine-phenethyl backbone critical for μ-opioid receptor binding. By contrast, this compound lacks the piperidine moiety, suggesting divergent pharmacological targets.
  • N-(4-Aminophenyl)-N-cyclopropylacetamide: The 4-aminophenyl group may enhance solubility or enable covalent interactions with biological targets, but its safety profile remains uncharacterized .

Biological Activity

N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropyl group and a hydroxyphenyl substituent, which contribute to its unique chemical behavior and potential biological activity.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Enzyme Modulation : The hydroxyphenyl group may interact with enzymes, potentially inhibiting their activity or altering their signaling pathways.
  • Receptor Binding : The structural arrangement allows for binding to specific receptors, which can modulate physiological responses.

Analgesic Properties

Research indicates that compounds similar to this compound exhibit analgesic effects. For example, studies on related compounds have shown that they can activate the endogenous cannabinoid system and modulate pain pathways through receptor interactions .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth, although specific data on this compound remains limited .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated analgesic effects through modulation of cannabinoid receptors; highlighted reduced hepatotoxicity compared to traditional analgesics.
Explored antimicrobial properties; indicated potential for further investigation into bacterial inhibition.
Discussed structure-activity relationships in similar compounds, emphasizing the importance of functional groups in biological efficacy.

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with cyclopropylamine, followed by reduction processes. This compound serves as a building block in medicinal chemistry, particularly in the development of new therapeutic agents.

Q & A

Basic: What are the recommended synthesis methods for N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide, and what critical parameters must be controlled during its preparation?

Answer:
The synthesis of cyclopropane-containing acetamides typically involves multi-step reactions. For example, similar compounds are synthesized via:

  • Cyclopropanation : Introducing the cyclopropane ring through reactions like [2+1] cycloadditions using diazo compounds or transition metal catalysts.
  • Amide coupling : Reacting cyclopropane-containing amines with activated carboxylic acid derivatives (e.g., acid chlorides) under controlled conditions .

Critical parameters include:

  • Temperature : Excessive heat may lead to ring-opening of the cyclopropane moiety.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) are often used to stabilize intermediates.
  • Reaction time : Prolonged reaction times can result in side products like hydrolyzed or oxidized derivatives .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
Based on GHS classifications for structurally related acetamides:

  • Hazard identification : Potential acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .
  • PPE recommendations :
    • Gloves : Nitrile or neoprene gloves to prevent skin contact.
    • Respiratory protection : Use P95 respirators in poorly ventilated areas.
    • Eye protection : ANSI-approved goggles to avoid splashes .
  • Storage : Store in airtight containers at -20°C to prevent degradation .

Advanced: How does the introduction of a cyclopropane ring into the acetamide scaffold influence its physicochemical properties and receptor binding compared to N-(4-hydroxyphenyl)acetamide (paracetamol)?

Answer:
The cyclopropane ring introduces:

  • Steric effects : The rigid three-membered ring may restrict conformational flexibility, potentially altering binding to targets like cyclooxygenase (COX) enzymes.
  • Electronic effects : The strained ring can polarize adjacent bonds, modifying electron density at the acetamide group.
  • Lipophilicity : Increased logP values compared to paracetamol, enhancing membrane permeability but potentially reducing solubility .

For example, cyclopropane derivatives of paracetamol analogs have shown enhanced analgesic activity in rodent models, likely due to improved CNS penetration .

Advanced: What analytical techniques are most effective for resolving structural ambiguities or impurities in this compound synthesis?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • 1H/13C NMR : Assigns cyclopropane proton resonances (δ ~0.5–2.0 ppm) and confirms acetamide NH coupling.
    • 2D experiments (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
  • Mass spectrometry (HRMS) : Detects molecular ion peaks (e.g., [M+H]+) and fragments to verify cyclopropane integrity.
  • X-ray crystallography : Provides definitive proof of stereochemistry for crystalline intermediates .

For impurity profiling, HPLC-MS with UV detection (λmax ~255 nm) is recommended to identify by-products like hydrolyzed cyclopropane derivatives .

Advanced: How can researchers address discrepancies in reported biological activity data for cyclopropane-containing acetamide derivatives across different studies?

Answer:
Discrepancies often arise from:

  • Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
  • Structural confirmation : Re-characterize compounds using NMR and elemental analysis to rule out degradation or synthesis errors .
  • Metabolic stability : Assess hepatic microsomal stability to differentiate intrinsic activity from metabolic artifacts .

For example, conflicting COX-2 inhibition data may reflect differences in enzyme sources (human recombinant vs. tissue-derived) or assay buffers .

Advanced: What computational modeling approaches are suitable for predicting the reactivity and stability of the cyclopropane ring in this compound?

Answer:

  • DFT calculations : Predict bond dissociation energies (BDEs) to assess ring-opening tendencies under acidic/basic conditions.
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., COX enzymes) to guide SAR studies.
  • QSPR models : Correlate cyclopropane substituents with experimental stability data to optimize synthetic routes .

These methods help prioritize synthetic targets with balanced stability and bioactivity .

Basic: What are the primary degradation pathways of this compound under physiological conditions, and how can they be mitigated?

Answer:
Degradation pathways include:

  • Hydrolysis : Ring-opening of cyclopropane in acidic environments (e.g., gastric fluid).
  • Oxidation : CYP450-mediated hydroxylation of the aromatic ring.

Mitigation strategies:

  • Prodrug design : Mask the cyclopropane with ester or carbonate groups.
  • Formulation : Use enteric coatings to bypass gastric degradation .

Advanced: How can researchers validate the selectivity of this compound for specific biological targets (e.g., COX-2) in complex matrices?

Answer:

  • Competitive binding assays : Use fluorescent probes (e.g., ANS for COX-2) to quantify displacement.
  • Kinetic studies : Measure IC50 shifts in the presence of competing substrates.
  • Proteomics : Perform pull-down assays with biotinylated derivatives to identify off-target interactions .

Cross-validation with knockout cell lines (e.g., COX-1/COX-2 null) further confirms selectivity .

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